molecular formula C18H15N3O2S B12726816 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-(4-methoxyphenyl)- CAS No. 112445-59-7

3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-(4-methoxyphenyl)-

Cat. No.: B12726816
CAS No.: 112445-59-7
M. Wt: 337.4 g/mol
InChI Key: WCSLHRDGVCYTKM-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-(4-methoxyphenyl)- is a complex organic compound that belongs to the pyridazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-(4-methoxyphenyl)- typically involves multi-step organic reactions. Common starting materials might include benzothiazole derivatives and methoxyphenyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Substitution reactions, particularly electrophilic or nucleophilic substitutions, might be common.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds in the pyridazinone family are often studied for their potential as enzyme inhibitors or receptor modulators. This particular compound might be investigated for its effects on specific biological pathways.

Medicine

In medicinal chemistry, 3(2H)-Pyridazinone derivatives are explored for their potential therapeutic properties. They might be evaluated for anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)
  • 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methoxyphenyl)
  • 2-Benzothiazolyl derivatives

Uniqueness

What sets 3(2H)-Pyridazinone, 4,5-dihydro-2-(2-benzothiazolyl)-6-(4-methoxyphenyl)- apart is its unique combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

112445-59-7

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C18H15N3O2S/c1-23-13-8-6-12(7-9-13)14-10-11-17(22)21(20-14)18-19-15-4-2-3-5-16(15)24-18/h2-9H,10-11H2,1H3

InChI Key

WCSLHRDGVCYTKM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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